![molecular formula C15H15ClN2 B1319695 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 893750-76-0](/img/structure/B1319695.png)

3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline

Overview

Description

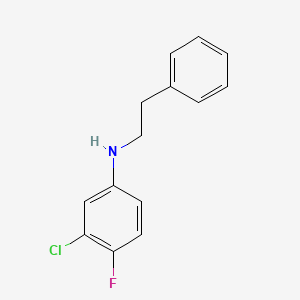

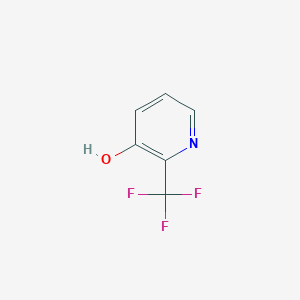

“3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” is a chemical compound with the molecular formula C15H15ClN2 . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry , and its solubility can be assessed in various solvents.Scientific Research Applications

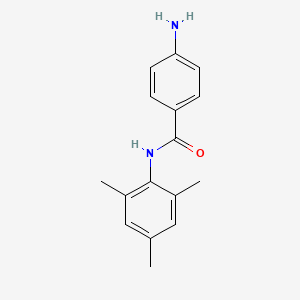

Synthesis and Antibacterial Activity

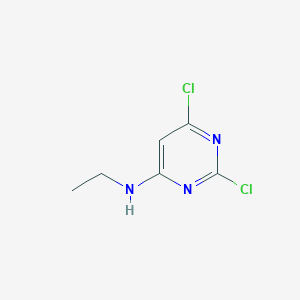

- Schiff bases of a related compound, N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline, have been synthesized and studied for their in vitro antibacterial activity. These compounds exhibit promising minimum inhibitory concentration (MIC) values against both S. aureus and E. coli, suggesting potential as antibacterial agents. The study also involved molecular docking to predict interactions with cancer and malarial proteins (S. PradeepP. et al., 2015).

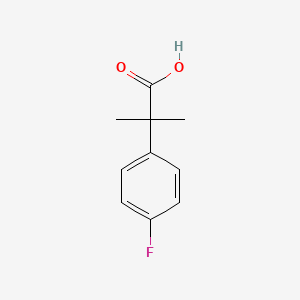

Conversion into Quinolines and Quinoxalines

- Anilides, including those related to the specified compound, can be converted into 3-substituted quinolines under certain conditions. This process has applications in the synthesis of quinolines and quinoxalines, demonstrating the versatility of these compounds in chemical synthesis (Otto Meth-Cohn et al., 1981).

Synthesis of 3,5- and 3,6-disubstituted 3,4-dihydroquinazolines

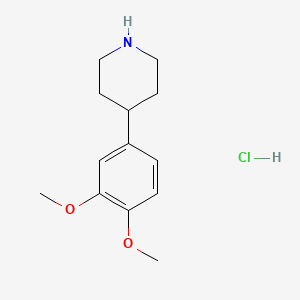

- The reactions of para-substituted anilines, akin to the specified chemical, lead to the formation of 3,4-dihydroquinazolines. This synthesis has implications for creating a variety of compounds with potential pharmaceutical applications (L. P. Yunnikova & V. V. Ésenbaeva, 2016).

Novel Synthesis Approaches

- A novel approach to synthesize 2,2-disubstituted 1,2-dihydro-4-phenylquinolines demonstrates the potential of the specified compound in creating complex chemical structures. These syntheses have broad implications in medicinal chemistry and drug development (Hansrudolf Walter, 1994).

Antimicrobial Activity

- Novel quinazolinone derivatives synthesized from reactions with primary aromatic amines, including aniline derivatives similar to the specified compound, have been tested for antimicrobial activity. This showcases the potential of these compounds in developing new antimicrobial agents (O. M. Habib et al., 2013).

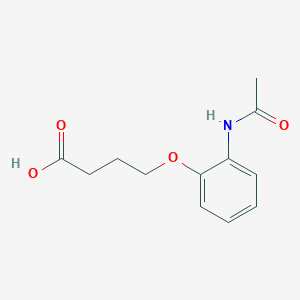

Anti-Inflammatory and Analgesic Properties

- Halogenated series of 4-anilinoquinoline-3-carboxylic acids, related to the specified compound, have been synthesized and tested for anti-inflammatory and analgesic activities. Some of these compounds showed promising results, sometimes surpassing reference drugs (L. Savini et al., 1990).

DNA-Binding Properties

- N-alkylanilinoquinazoline derivatives, which are structurally related to the specified compound, have been synthesized and evaluated for their potential DNA intercalating agents. This research indicates the role these compounds can play in DNA interaction studies (A. Garofalo et al., 2010).

properties

IUPAC Name |

3-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLFOSYVLVUIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline | |

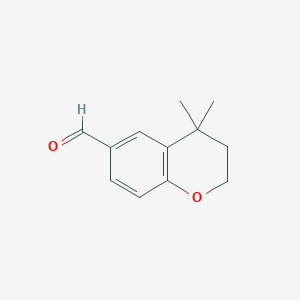

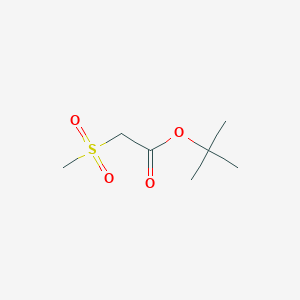

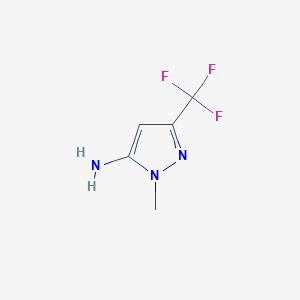

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.